Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline structure
4-Chloro-N-methylaniline structure
Product Name:4-Chloro-N-methylaniline
N.o CAS:932-96-7
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
Update Time:2025-05-21

4-Chloro-N-methylaniline Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloro-N-methylaniline
    • 4-Chloro-N-toluidine
    • 4-CHLOR-N-METHYLANILIN
    • 4-chloro-N-methyl-aniline
    • Aniline,p-chloro-N-methyl
    • Aniline,p-chloro-N-methyl-(7CI,8CI)
    • Benzenamine,4-chloro-N-methyl
    • BENZENAMINE,4-CHLORO-N-METHYL-
    • EINECS 213-262-8
    • N-(P-CHLOROBENZYL)METHYLAMINE
    • N-methyl N-4-chlorophenylamine
    • N-methyl-4-chloroaniline
    • N-methyl-4-Cl-aniline
    • N-methyl-p-chloroaniline
    • p-chloro-N-methylaniline
    • Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
    • 4-Chloro-N-methylbenzenamine
    • N-(4-Chlorophenyl)-N-methylamine
    • N-(4-Chlorophenyl)methylamine
    • p-(Methylamino)chlorobenzene
    • Benzenamine, 4-chloro-N-methyl-
    • Aniline, p-chloro-N-methyl-
    • 2IXY9JA2P8
    • XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • Aniline, p-chloro-N-methyl- (7CI,8CI)
    • chloro-n-methylaniline
    • PubChem23344
    • N-methyl-4-chloro aniline
    • 4-chloro-N-meth
    • 4-Chloro-N-methylbenzenamine (ACI)
    • Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
    • aniline, 4-chloro-N-methyl-
    • 4-chloro-N-methyl aniline
    • DB-057391
    • 4-12-00-01168 (Beilstein Handbook Reference)
    • CCRIS 2889
    • J-640269
    • AKOS000254181
    • BRN 2205846
    • C1620
    • DTXCID00161822
    • Aniline, p-chloro-N-methyl-(7CI,8CI)
    • J-800261
    • BIDD:GT0836
    • 932-96-7
    • DS-6021
    • EN300-66346
    • Q27254800
    • SCHEMBL4758786
    • 4-Chloro-N-methylaniline, 97%
    • DTXSID80239331
    • SCHEMBL228690
    • UNII-2IXY9JA2P8
    • DCA_142.0419_14.6
    • (4-chloro-phenyl)-methyl-amine
    • (4-chloro-phenyl)-methyl amine
    • MFCD00000614
    • CS-W018297
    • NS00000650
    • MDL: MFCD00000614
    • Inchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
    • Chave InChI: XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(NC)=CC=1
    • BRN: 2205846

Propriedades Computadas

  • Massa Exacta: 141.03500
  • Massa monoisotópica: 141.034527
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 77
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 12
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.169 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 142°C/40mmHg(lit.)
  • Ponto de Flash: 华氏:125.6 °F
    摄氏:52 °C
  • Índice de Refracção: n20/D 1.584(lit.)
  • PSA: 12.03000
  • LogP: 2.45470
  • FEMA: 3184
  • Solubilidade: 未确定
  • Sensibilidade: 对空气敏感

4-Chloro-N-methylaniline Informações de segurança

4-Chloro-N-methylaniline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM118284-25g
4-Chloro-N-methylaniline
932-96-7 95%
25g
$122 2021-06-17
Fluorochem
009650-1g
4-Chloro-N-methylaniline
932-96-7 97%
1g
£10.00 2022-02-28
Fluorochem
009650-5g
4-Chloro-N-methylaniline
932-96-7 97%
5g
£20.00 2022-02-28
Fluorochem
009650-25g
4-Chloro-N-methylaniline
932-96-7 97%
25g
£79.00 2022-02-28
Chemenu
CM118284-25g
4-Chloro-N-methylaniline
932-96-7 95%
25g
$96 2024-07-19
Apollo Scientific
OR924273-5g
4-Chloro-N-methylaniline
932-96-7 98%
5g
£17.00 2025-03-21
Apollo Scientific
OR924273-25g
4-Chloro-N-methylaniline
932-96-7 98%
25g
£63.00 2025-02-20
Apollo Scientific
OR924273-100g
4-Chloro-N-methylaniline
932-96-7 98%
100g
£218.00 2025-02-20
abcr
AB132477-1 g
4-Chloro-N-methylaniline, 95%; .
932-96-7 95%
1 g
€51.60 2023-07-20
abcr
AB132477-5 g
4-Chloro-N-methylaniline, 95%; .
932-96-7 95%
5 g
€75.50 2023-07-20

4-Chloro-N-methylaniline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
Referência
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ;  12 h, 110 °C
Referência
Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent
Paul, Bhaskar; Shee, Sujan; Chakrabarti, Kaushik; Kundu, Sabuj, ChemSusChem, 2017, 10(11), 2370-2374

Método de produção 3

Condições de reacção
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  rt
Referência
La-Catalyzed Decarbonylation of Formamides and Its Applications
Li, Shaocheng; Rajeshkumar, Thayalan; Liu, Jincheng; Maron, Laurent ; Zhou, Xigeng, Organic Letters, 2023, 25(1), 163-168

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ;  rt → 130 °C; 12 h, 130 °C
Referência
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts
Chen, Jiangbo; Wu, Jiajie; Tu, Tao, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 25 °C
Referência
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
Referência
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Método de produção 7

Condições de reacção
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ;  20 min
Referência
Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3
Ge, Yiyu; Hu, Longqin, Tetrahedron Letters, 2007, 48(26), 4585-4588

Método de produção 8

Condições de reacção
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referência
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water
Referência
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Método de produção 10

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) ,  2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ;  12 h, 125 °C
Referência
Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate
Liu, Peng ; Yang, Jiazhi; Ai, Yao; Hao, Shushu; Chen, Xiaozhong; et al, Journal of Catalysis, 2021, 396, 281-290

Método de produção 11

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ;  17 h, 120 °C
Referência
Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium
Toyooka, Genki; Tuji, Akiko; Fujita, Ken-ichi, Synthesis, 2018, 50(23), 4617-4626

Método de produção 12

Condições de reacção
1.1 Catalysts: Potassium tert-butoxide ,  Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ;  30 h, 170 °C
Referência
Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst
Fu, Aixiao; Liu, Qiang; Jiang, Mingxiang; Xu, Guoqiang, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491

Método de produção 13

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ;  12 h, 120 °C; 120 °C → rt
Referência
N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand
Liang, Ran; Li, Shun; Wang, Rongzhou; Lu, Lei; Li, Feng, Organic Letters, 2017, 19(21), 5790-5793

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ;  24 h, 130 °C
Referência
Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions
Donthireddy, S. N. R.; Mathoor Illam, Praseetha; Rit, Arnab, Inorganic Chemistry, 2020, 59(3), 1835-1847

Método de produção 15

Condições de reacção
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ;  2 h, reflux
Referência
A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines
Das, Asish R.; Medda, Arunima; Singha, Raghunath; Guchhait, Nikhil, Journal of the Indian Chemical Society, 2009, 86(8), 841-848

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ;  12 h, 130 °C
Referência
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst
Meng, Chong; Liu, Peng; Nguyen, Thanh Tung; Han, Xingyou; Li, Feng, Journal of Organic Chemistry, 2020, 85(9), 5815-5824

Método de produção 17

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referência
Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates
Youn, So Won; Kim, Yi Hyun, Organic Letters, 2016, 18(23), 6140-6143

Método de produção 18

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ;  12 min, 250 °C
Referência
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow
Seo, Hyowon; Bedard, Anne-Catherine; Chen, Willie P.; Hicklin, Robert W.; Alabugin, Alexander; et al, Tetrahedron, 2018, 74(25), 3124-3128

Método de produção 19

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide ,  Iridium ;  24 h, 150 °C
Referência
Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source
Oikawa, Kei; Itoh, Satoshi; Yano, Hiroki; Kawasaki, Hideya; Obora, Yasushi, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ;  24 h, 25 atm, 50 °C
Referência
Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain
Kawano, Teruhiro; Watari, Ryo; Kayaki, Yoshihito ; Ikariya, Takao, Synthesis, 2019, 51(12), 2542-2547

Método de produção 21

Condições de reacção
1.1 3 h, 120 °C
Referência
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
Referência
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Método de produção 23

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ;  5 min, 1 MPa; 48 h, 130 °C
Referência
Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds
Iwasaki, Takanori ; Tsuge, Kazuki; Naito, Naoki ; Nozaki, Kyoko, Nature Communications, 2023, 14(1),

Método de produção 24

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ;  16 h, 30 bar, 100 °C
Referência
Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex
Papa, Veronica; Cabrero-Antonino, Jose R.; Alberico, Elisabetta; Spanneberg, Anke; Junge, Kathrin; et al, Chemical Science, 2017, 8(5), 3576-3585

Método de produção 25

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ;  12 h, 130 °C
Referência
Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhan, Bing; Li, Zhi-Ming; et al, Organometallics, 2020, 39(19), 3514-3523

Método de produção 26

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  24 h, 100 °C
Referência
Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol
Dang, Tuan Thanh; Ramalingam, Balamurugan; Seayad, Abdul Majeed, ACS Catalysis, 2015, 5(7), 4082-4088

Método de produção 27

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ;  rt; 5 h, 423 K
Referência
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand
Gonzalez-Lainez, Miguel; Jimenez, M. Victoria; Azpiroz, Ramon ; Passarelli, Vincenzo ; Modrego, F. Javier ; et al, Organometallics, 2022, 41(11), 1364-1380

Método de produção 28

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  12 h, 150 °C
Referência
General and efficient method for direct N-monomethylation of aromatic primary amines with methanol
Li, Feng; Xie, Jianjiang; Shan, Haixia; Sun, Chunlou; Chen, Lin, RSC Advances, 2012, 2(23), 8645-8652

Método de produção 29

Condições de reacção
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Sodium hydride Solvents: Dimethylformamide
Referência
The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement
Coutts, Ian G. C.; Southcott, Mark R., Journal of the Chemical Society, 1990, (3), 767-71

Método de produção 30

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Copper ,  Aluminum copper (AlCu) Solvents: Methanol ;  60 min, 13 bar, 373 K
Referência
One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst
Rong, Zeming; Zhang, Wenjun; Zhang, Peng; Sun, Zhuohua; Lv, Jinkun; et al, Catalysis Communications, 2013, 41, 115-118

Método de produção 31

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  24 h, 130 °C
Referência
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

Método de produção 32

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ;  12 h, 100 °C
Referência
Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols
Feng, Xinshu; Huang, Ming, Polyhedron, 2021, 205,

Método de produção 33

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
CO2-tuned highly selective reduction of formamides to the corresponding methylamines
Guo, Zhiqiang; Pang, Tengfei; Yan, Leilei; Wei, Xuehong; Chao, Jianbin; et al, Green Chemistry, 2021, 23(19), 7534-7538

Método de produção 34

Condições de reacção
1.1 Solvents: Methanol ;  3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ;  18 h, 140 °C
Referência
Synthesis of N-methylated amines from acyl azides using methanol
Chakrabarti, Kaushik; Dutta, Kuheli; Kundu, Sabuj, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

Método de produção 35

Condições de reacção
1.1 Reagents: Trimethylamineborane ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units
Meng, Jing; Xia, Hui-Min; Xu, Ai-Qing; Wang, Yi-Feng; Wang, Zhijuan; et al, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926

Método de produção 36

Condições de reacção
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

Método de produção 37

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ;  15 h, 125 °C
Referência
N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]
Liu, Peng; Tung, Nguyen Thanh; Xu, Xiangchao; Yang, Jiazhi; Li, Feng, Journal of Organic Chemistry, 2021, 86(3), 2621-2631

Método de produção 38

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
Referência
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; Ren, Zhi-Hui; Wang, Yao-Yu; Guan, Zheng-Hui, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Método de produção 39

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  12 h, rt → 100 °C
Referência
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

Método de produção 40

Condições de reacção
1.1 Reagents: Ethylene carbonate Solvents: Methanol ;  28 h, 180 °C; 180 °C → rt
Referência
Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites
Selva, Maurizio; Perosa, Alvise; Fabris, Massimo, Green Chemistry, 2008, 10(10), 1068-1077

4-Chloro-N-methylaniline Raw materials

4-Chloro-N-methylaniline Preparation Products

Fornecedores recomendados
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd